molecular formula C21H41NO B14601781 1-Nonyl-1-azacyclotridecan-2-one CAS No. 58331-35-4

1-Nonyl-1-azacyclotridecan-2-one

Cat. No.: B14601781
CAS No.: 58331-35-4
M. Wt: 323.6 g/mol
InChI Key: WTCXHBYLBRORRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonyl-1-azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane. The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt (II) acetate, to obtain a mixture of cyclododecanol and cyclododecanone. This mixture is dehydrogenated to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield this compound .

Industrial Production Methods

An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to this compound by heating to 160°C. This method achieves an overall yield of up to 93% .

Chemical Reactions Analysis

Types of Reactions

1-Nonyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products

    Oxidation: Produces oxides and hydroxyl derivatives.

    Reduction: Yields amines and other reduced forms.

    Substitution: Results in various substituted lactams and derivatives.

Scientific Research Applications

1-Nonyl-1-azacyclotridecan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nonyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. As a lactam, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biological processes and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Caprolactam: Another lactam used in the production of nylon-6.

    Valerolactam: Used in the synthesis of nylon-5.

    Pyrrolidone: A smaller lactam used in various chemical applications.

Uniqueness

1-Nonyl-1-azacyclotridecan-2-one is unique due to its larger ring size compared to other lactams, which imparts distinct physical and chemical properties. Its ability to form nylon-12, a high-performance engineering plastic, sets it apart from other lactams .

Properties

CAS No.

58331-35-4

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

1-nonyl-azacyclotridecan-2-one

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-10-13-16-19-22-20-17-14-11-8-6-7-9-12-15-18-21(22)23/h2-20H2,1H3

InChI Key

WTCXHBYLBRORRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1CCCCCCCCCCCC1=O

Origin of Product

United States

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